molecular formula C6H12ClN3O2 B2873516 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2411245-72-0

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2873516
CAS No.: 2411245-72-0
M. Wt: 193.63
InChI Key: MKWNPEOSQWBLGJ-UHFFFAOYSA-N
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Description

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a heterocyclic amine salt featuring a 1,2,4-oxadiazole core substituted at position 3 with a methoxymethyl group and at position 5 with an ethanamine moiety. The hydrochloride salt enhances aqueous solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₆H₁₂ClN₃O₂, with a molecular weight of 193.63 g/mol (calculated from structural data).

Properties

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-4(7)6-8-5(3-10-2)9-11-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDNEVCXQQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Profile

Molecular Identity

  • Systematic IUPAC Name : 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride
  • Molecular Formula : C₆H₁₂ClN₃O₂
  • Molecular Weight : 193.63 g/mol
  • Key Functional Groups :
    • 1,2,4-Oxadiazole ring (five-membered heterocycle with two nitrogen and one oxygen atom)
    • Methoxymethyl substituent at position 3
    • Ethanamine side chain at position 5, protonated as a hydrochloride salt

The 1,2,4-oxadiazole core confers metabolic stability and hydrogen-bonding capacity, while the methoxymethyl group enhances solubility and modulates electronic effects.

Synthetic Methodologies

Cyclocondensation of Amidoximes with Activated Esters

The most widely reported route involves the reaction of methoxyacetamide oxime with ethyl 2-chloroacetoacetate under basic conditions.

Stepwise Mechanism
  • Formation of Methoxyacetamide Oxime :
    Methoxyacetonitrile is treated with hydroxylamine hydrochloride in ethanol, yielding methoxyacetamide oxime.
    $$
    \text{CH₃OCH₂CN} + \text{NH₂OH·HCl} \rightarrow \text{CH₃OCH₂C(=NOH)NH₂} + \text{HCl}
    $$

  • Cyclization with Ethyl 2-Chloroacetoacetate :
    Methoxyacetamide oxime reacts with ethyl 2-chloroacetoacetate in the presence of sodium ethoxide, inducing cyclization to form the 1,2,4-oxadiazole ring.
    $$
    \text{CH₃OCH₂C(=NOH)NH₂} + \text{ClCH₂COCOOEt} \xrightarrow{\text{NaOEt}} \text{Oxadiazole Intermediate} + \text{EtOH} + \text{NaCl}
    $$

  • Amination and Salt Formation :
    The intermediate undergoes nucleophilic substitution with ammonia, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
    $$
    \text{Oxadiazole-Cl} + \text{NH₃} \rightarrow \text{Oxadiazole-NH₂} \xrightarrow{\text{HCl}} \text{Oxadiazole-NH₃⁺Cl⁻}
    $$

Optimization Notes :

  • Temperature : Cyclization proceeds optimally at 80–90°C.
  • Solvent : Anhydrous ethanol minimizes hydrolysis side reactions.
  • Yield : Typical isolated yields range from 45–60% after recrystallization from ethanol-diethyl ether.

Alternative Route via Carbodiimide Intermediates

A patent-derived method employs carbodiimide chemistry to construct the oxadiazole ring:

  • Synthesis of Ethyl 2-Isocyanato-4-methylthiophene-3-carboxylate :
    Ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with phosgene in tetrahydrofuran, followed by methylamine gas exposure.

  • Coupling with Methoxyacetamide Oxime :
    The isocyanate intermediate reacts with methoxyacetamide oxime in dimethylformamide (DMF), catalyzed by acetic acid.

  • Workup and Purification :
    The crude product is partitioned between ethyl acetate and hydrochloric acid, with final purification via silica gel chromatography (ethyl acetate/methanol 9:1).

Key Advantages :

  • Avoids harsh base conditions
  • Enables modular substitution patterns

Physicochemical Characterization

Spectral Data

  • ¹H NMR (400 MHz, D₂O) :
    δ 4.35 (s, 2H, OCH₂), 3.40 (s, 3H, OCH₃), 3.20 (q, 2H, CH₂NH₃⁺), 1.55 (t, 3H, CH₃).
  • IR (KBr) :
    3350 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N oxadiazole), 1100 cm⁻¹ (C–O–C ether).

Stability Profile

  • Thermal Stability : Decomposes at 208–210°C without melting.
  • pH Sensitivity : Stable in acidic conditions (pH 2–6), undergoes hydrolysis above pH 8.

Industrial-Scale Considerations

Process Intensification Strategies

  • Continuous Flow Synthesis : Microreactor systems reduce reaction time from 6 hours to 25 minutes.
  • Green Chemistry Metrics :

























    ParameterBatch ProcessFlow Process
    E-Factor3218
    Atom Economy68%75%
    Solvent Consumption15 L/kg8 L/kg

Regulatory Compliance

  • ICH Guidelines : Meets Q3A(R2) specifications for residual solvents (<500 ppm ethanol).
  • Genotoxic Impurities : Phosgene residues controlled to <1 ppm via quench with aqueous amines.

Applications and Derivatives

Pharmaceutical Intermediate

The compound serves as a key building block for:

  • Thienopyrimidine-based kinase inhibitors (IC₅₀ = 12 nM against EGFR)
  • PET radiotracers via ¹¹C-methoxylation

Materials Science Applications

  • Liquid crystal precursors with clearing temperatures >150°C
  • Coordination polymers (BET surface area 450 m²/g)

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Products such as formyl or carboxyl derivatives.

    Reduction: Amines or other reduced forms of the oxadiazole ring.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The methoxymethyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethanamine group can form hydrogen bonds with biological macromolecules, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 1,2,4-oxadiazole scaffold is highly modular, with substituents at positions 3 and 5 dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Notable Properties References
Target Compound : 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride Methoxymethyl (-CH₂-OCH₃) Ethanamine (-CH₂-CH₂-NH₂) C₆H₁₂ClN₃O₂ 193.63 High solubility due to polar methoxymethyl and HCl salt; moderate lipophilicity (XLogP3 ≈ 0.4)
1-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 3-Methoxyphenyl Ethanamine C₁₁H₁₃ClN₃O₂ 254.70 Increased aromaticity enhances π-π stacking; higher molecular weight reduces solubility
1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride 2,3-Dimethoxyphenyl Methanamine C₁₁H₁₃ClN₃O₃ 235.24 Additional methoxy groups improve hydrogen bonding; lower logP (XLogP3 ≈ 1.2)
1-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride 4-Methylphenyl Ethanamine C₁₁H₁₃ClN₃O 238.70 Methyl group increases lipophilicity (XLogP3 ≈ 2.1); potential CNS activity
(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride Methyl and phenyl Methanamine C₁₀H₁₂ClN₃O 225.68 Steric bulk from phenyl reduces solubility; higher rigidity
1-[3-(2-Chloro-5-methylphenoxy)methyl-1,2,4-oxadiazol-3-yl]ethyl methylamine hydrochloride (2-Chloro-5-methylphenoxy)methyl Ethyl methylamine C₁₃H₁₆Cl₂N₃O 307.20 Chlorine atom enhances electrophilicity; halogen bonding potential
Key Observations:
  • Substituent Polarity: Methoxymethyl (target compound) and methoxyaryl groups (e.g., ) increase polarity and solubility compared to nonpolar substituents like methylphenyl ().
  • Lipophilicity : Aromatic substituents (e.g., phenyl in ) elevate logP values, favoring membrane permeability but reducing aqueous solubility.
  • Synthetic Accessibility : Methoxymethyl and simple alkyl/aryl substituents are synthesized via standard oxadiazole-forming reactions (e.g., nitrile oxide cycloadditions; ).

Biological Activity

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride is a compound of increasing interest in the realm of pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

  • Chemical Formula : C6H10N2O3
  • Molecular Weight : 158.16 g/mol
  • CAS Number : 1344265-66-2

Structural Characteristics

The compound features an oxadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The methoxymethyl group enhances its solubility and bioavailability, potentially improving its pharmacokinetic profile.

Antimicrobial Properties

Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine have shown effectiveness against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/mL
Compound BE. faecalis78.12 µg/mL
1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochlorideMRSATBD

Anticancer Activity

Research has also highlighted the potential anticancer properties of oxadiazole derivatives. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these activities were reported at approximately 226 µg/mL and 242.52 µg/mL respectively .

Table 2: Cytotoxicity of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine Hydrochloride

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

The biological mechanisms through which 1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride exerts its effects are still under investigation. Preliminary studies suggest that it may act by:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.
  • Interference with Protein Synthesis : Some derivatives may disrupt the synthesis of proteins essential for bacterial growth.

Case Studies and Research Findings

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of various oxadiazole derivatives, including those similar to the compound . The study concluded that specific substitutions on the oxadiazole ring significantly enhance both antimicrobial and anticancer activities .

Another significant finding from a recent publication indicated that compounds with similar structures exhibited strong interactions with bacterial regulatory proteins, suggesting a potential mechanism for their antibacterial effects .

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